Eloxatine, known scientifically as oxaliplatin, is a platinum-based chemotherapy agent primarily used in the treatment of colorectal cancer. It is particularly effective in combination with other chemotherapeutic agents such as 5-fluorouracil and leucovorin, especially in patients with advanced stages of the disease. Oxaliplatin functions by forming DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death.
Eloxatine is synthesized from platinum compounds and is derived from a combination of oxalate and the cyclic amine 1,2-diaminocyclohexane. It was developed in the late 20th century and has since become a standard treatment for colorectal cancer.
Eloxatine is classified as an antineoplastic agent and falls under the category of alkylating agents. Its mechanism of action involves the formation of platinum-DNA adducts, which are crucial for its cytotoxic effects.
The synthesis of Eloxatine involves several steps, primarily focusing on the coordination of platinum with oxalate and 1,2-diaminocyclohexane. The process typically includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize the synthesized compound.
Eloxatine has a complex molecular structure characterized by its platinum core coordinated to an oxalate ligand and a cyclic amine. The chemical formula for Eloxatine is .
Eloxatine undergoes various chemical reactions upon administration:
The kinetics of these reactions can be influenced by factors such as pH and the presence of other cellular components. Studies have shown that Eloxatine's cytotoxic effects are enhanced under acidic conditions typical of tumor microenvironments.
Eloxatine's mechanism involves several key steps:
Research indicates that Eloxatine forms both interstrand (between two separate DNA strands) and intrastrand (within a single DNA strand) crosslinks, contributing significantly to its antitumor activity.
Studies have shown that Eloxatine exhibits significant cytotoxic effects against various cancer cell lines, demonstrating its effectiveness as a chemotherapeutic agent.
Eloxatine is primarily used in clinical settings for:
Oxaliplatin emerged from systematic efforts to overcome cisplatin resistance. Preclinical studies in the 1980s identified platinum complexes with 1,2-diaminocyclohexane (DACH) ligands as non-cross-resistant with cisplatin in murine models and human cell lines [6]. Sanofi-Synthelabo, in partnership with Debiopharm, advanced oxaliplatin through clinical development. Key milestones include:
Table 1: Key Regulatory Approvals for Oxaliplatin
Year | Region | Indication |
---|---|---|
1996 | France (EU) | Second-line metastatic CRC |
1998 | Europe | First-line metastatic CRC |
2002 | USA (FDA) | Second-line advanced CRC |
2004 | USA (FDA) | First-line metastatic CRC + Adjuvant Stage III colon cancer |
A significant formulation advancement occurred in 2005 with FDA approval of a ready-to-use aqueous solution, simplifying clinical administration [7].
Platinum drugs exert cytotoxicity primarily through DNA adduct formation, disrupting replication. Oxaliplatin shares this fundamental mechanism but exhibits critical distinctions:
Table 2: Platinum Agents Comparison
Compound | Core Ligand | Key Resistance Challenge | Spectrum of Activity |
---|---|---|---|
Cisplatin | Ammine | MMR deficiency, reduced uptake | Germ cell, H&N, lung, ovarian |
Carboplatin | Cyclobutane dicarboxylate | Cross-resistance with cisplatin | Ovarian, lung |
Oxaliplatin | DACH | Reduced susceptibility to MMR defects | CRC, GI cancers, ovarian* |
*Off-label use
Oxaliplatin’s FDA-approved indications are anchored in colorectal cancer, though investigational uses span multiple malignancies:
Clinical trials confirm oxaliplatin’s role in extending progression-free survival in refractory neuroendocrine tumors (with capecitabine) and fludarabine-resistant CLL (with fludarabine/rituximab) [3]. Its unique activity in CRC—where cisplatin and carboplatin historically failed—solidifies its irreplaceable role in oncology [4] [6].
Table 3: Clinical Applications of Oxaliplatin
Tumor Type | Regimen | Evidence Level | Primary Role |
---|---|---|---|
Stage III Colon Cancer | FOLFOX | FDA-approved, Phase III RCT | Adjuvant therapy |
Metastatic CRC | FOLFOX/CAPOX | FDA-approved, Phase III RCT | First/Second-line |
Advanced Gastric Cancer | EOX (Epirubicin/Oxa/Xeloda) | Phase II/III trials | Palliative |
Biliary Tract Cancer | Gemcitabine + Oxaliplatin | Phase II trials | First-line advanced disease |
Platinum-sensitive Ovarian | Oxaliplatin + Bevacizumab | Phase II trials | Rechallenge alternative |
Abbreviations: CRC: Colorectal Cancer; RCT: Randomized Controlled Trial; CAPOX: Capecitabine/Oxaliplatin; EOX: Epirubicin/Oxaliplatin/Capecitabine.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9